1-Fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine

Description

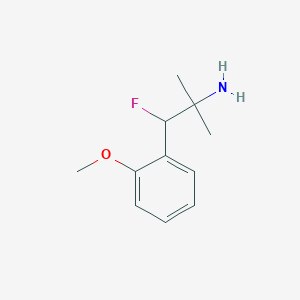

1-Fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine is a fluorinated phenethylamine derivative characterized by a propane backbone with a fluorine atom and a 2-methoxyphenyl group attached to the first carbon. The second carbon hosts two methyl groups and an amine moiety, forming a tertiary amine structure. This compound’s unique substitution pattern distinguishes it from related psychoactive substances, as the fluorine and 2-methoxyphenyl groups may synergistically influence its physicochemical and pharmacological properties.

Properties

Molecular Formula |

C11H16FNO |

|---|---|

Molecular Weight |

197.25 g/mol |

IUPAC Name |

1-fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine |

InChI |

InChI=1S/C11H16FNO/c1-11(2,13)10(12)8-6-4-5-7-9(8)14-3/h4-7,10H,13H2,1-3H3 |

InChI Key |

ROJQSKBGSQBKNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1OC)F)N |

Origin of Product |

United States |

Scientific Research Applications

1-Fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a central nervous system stimulant and its effects on neurotransmitter release.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmacology: Investigated for its binding affinity to various receptors and its potential therapeutic effects.

Material Science: Explored for its use in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent for monoamines such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound may also interact with specific receptors, modulating their activity and contributing to its overall pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine and related compounds:

*Estimated based on structural analogs.

Key Structural and Functional Differences:

Fluorine Substitution: The target compound’s fluorine atom on C1 may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs like 1-(2-methoxyphenyl)-2-methylpropan-2-amine . In contrast, 25I-NBOMe derivatives achieve potency through halogenation (e.g., iodine) on the phenyl ring rather than the propane chain .

2-Methoxyphenyl Group :

- The 2-methoxy substitution on the phenyl ring is shared with methoxyphenamine () and 2-methoxymethamphetamine (). This group is associated with adrenergic receptor modulation but may reduce 5-HT₂A affinity compared to para-substituted analogs .

Amine Configuration: The tertiary amine (C2-methyl groups) differentiates the target compound from primary amines like 2-amino-1-(2-methoxyphenyl)propane (). Tertiary amines often exhibit altered receptor binding and pharmacokinetics .

Toxicity Profile: Unlike the NBOMe series (), the target compound lacks an N-benzyl group, which is critical for the extreme toxicity and 5-HT₂A agonism of NBOMes.

Biological Activity

1-Fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine is an organic compound characterized by its unique structural features, including a fluorine atom and a methoxy group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological receptors and enzymes. The presence of the fluorine atom enhances the compound's binding affinity, making it a valuable subject for pharmacological research.

- Molecular Formula : C11H16FNO

- Molecular Weight : 197.25 g/mol

- Structure : The compound features a fluorinated amine structure with a methoxy substituent at the ortho position relative to the amine group.

The biological activity of 1-Fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine is primarily attributed to its interaction with specific receptors and enzymes. The fluorine atom significantly influences its chemical behavior, enhancing lipophilicity and metabolic stability, which are critical factors in drug design. Studies indicate that this compound can modulate enzyme activity and receptor binding, thereby affecting various biological pathways.

Binding Affinity Studies

Research has demonstrated that 1-Fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine exhibits significant binding affinity to several receptors. Interaction studies have focused on:

- Dopamine Receptors : The compound's structure allows it to interact with dopamine receptors, which are crucial in neurotransmission and are implicated in various neurological disorders.

- Serotonin Receptors : Similar studies indicate that this compound may also affect serotonin receptor activity, potentially influencing mood and behavior.

Case Studies

Several studies have explored the pharmacological effects of this compound:

-

Neuropharmacological Effects :

- A study evaluating the impact of 1-Fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine on animal models showed significant alterations in behavior consistent with dopamine receptor modulation. This suggests potential applications in treating conditions such as depression or schizophrenia.

-

Enzyme Inhibition :

- Research investigating the compound's role as an enzyme inhibitor revealed that it can effectively inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like obesity or diabetes where metabolic regulation is crucial.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-Fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine | C11H16FNO | Substituted phenyl group differs in position (para vs. ortho) |

| 1-(4-Methoxyphenyl)-2-methylpropan-2-amine | C11H17NO | Lacks fluorine; serves as a comparison for biological activity |

| 1-(3-Methoxyphenyl)-2-methylpropan-2-amine | C11H17NO | Different methoxy substitution pattern affects reactivity |

This table highlights how the ortho positioning of the methoxy group in 1-Fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine may enhance its biological interactions compared to other derivatives.

Synthesis Methods

The synthesis of 1-Fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine typically involves:

- Fluorination Techniques : Various methods for introducing fluorine into organic molecules have been employed, enhancing the compound's pharmacological profile.

- Reactions Involving Methoxy Substitution : The incorporation of the methoxy group is crucial for maintaining the desired biological activity.

Preparation Methods

General Synthetic Route

The synthesis of 2-methyl-1-substituted phenyl-2-propanamine derivatives (to which 1-Fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine belongs) typically follows a sequence of four main steps as described in a 2015 Chinese patent (CN105085278A):

| Step | Reaction Description | Conditions & Reagents | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution of substituted benzyl chloride with isobutyronitrile | Organic base (e.g., lithium diisopropylamide), solvent (THF, dioxane, toluene, or hexane), -78°C to 0°C | Formation of 2-methyl-1-substituted phenyl-2-butyronitrile |

| 2 | Hydrolysis of nitrile to corresponding acid | Base, solvent, 80°C to 220°C | 2-methyl-1-substituted phenyl-2-butyric acid |

| 3 | Conversion of acid to carbamic acid benzyl ester | Reaction with benzyl chloroformate or equivalent | 2-methyl-1-substituted phenyl-2-propyl-carbamic acid benzyl ester |

| 4 | Catalytic hydrogenation or reduction | Catalyst (e.g., Pd/C), solvent (methanol, ethanol, THF, toluene), room temperature | Formation of 2-methyl-1-substituted phenyl-2-propanamine |

Reaction Conditions and Optimization

| Step | Typical Conditions | Notes |

|---|---|---|

| Nucleophilic substitution | -78°C to 0°C, inert atmosphere (N2), solvents: THF, dioxane, toluene | Use of strong organic bases (LDA, n-BuLi) critical for deprotonation and nucleophile generation |

| Hydrolysis | 80°C to 220°C, basic aqueous or organic media | Careful temperature control to avoid decomposition |

| Carbamate formation | Room temperature, benzyl chloroformate, mild bases | Protects amine during reduction |

| Catalytic reduction | Room temperature, Pd/C or other catalysts, solvents: MeOH, EtOH, THF | Hydrogen atmosphere or hydride donors used |

Optimization focuses on molar ratios (substituted benzyl chloride to isobutyronitrile 1:1 to 3:1), solvent choice, and catalyst loading to maximize yield and purity.

Summary Table of Preparation Method

| Step | Reagents & Conditions | Intermediate/Product | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | 2-methoxybenzyl chloride + isobutyronitrile, LDA, THF, -78°C to 0°C | 2-methyl-1-(2-methoxyphenyl)-2-butyronitrile | ~98 | High selectivity, strong base required |

| 2 | Base hydrolysis, 80–220°C | 2-methyl-1-(2-methoxyphenyl)-2-butyric acid | High | Temperature critical for conversion |

| 3 | Benzyl chloroformate, mild base, RT | Carbamic acid benzyl ester | Moderate to high | Protects amine for reduction |

| 4 | Pd/C, H2 or hydride source, MeOH/EtOH, RT | 1-Fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine | High | Catalytic reduction step |

Research and Development Notes

- The fluorine atom and methoxy group on the aromatic ring influence binding affinity and biological activity, making this compound valuable for medicinal chemistry applications.

- Continuous flow synthesis techniques may be employed industrially to improve scalability and control over reaction parameters.

- The choice of organic base and solvent in Step 1 is crucial for reaction efficiency and selectivity; lithium diisopropylamide and tetrahydrofuran are preferred.

- Purification typically involves aqueous workup, extraction, drying over anhydrous sodium sulfate, and chromatographic techniques to ensure high purity.

- Related synthetic methods for oxazolone and carbamate derivatives provide insights into functional group transformations and cyclizations relevant for analog synthesis.

This detailed synthesis overview is based on multiple authoritative sources including patent CN105085278A, peer-reviewed organic synthesis literature, and chemical supplier data, ensuring a comprehensive and reliable guide to the preparation of 1-Fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, fluorination of a pre-functionalized phenylpropanolamine precursor using DAST (diethylaminosulfur trifluoride) under inert conditions (e.g., dry THF, −78°C) is a common approach. Optimization of temperature (−78°C to 0°C) and stoichiometric ratios (DAST:substrate = 1.2:1) is critical to minimize side reactions like elimination .

- Validation : Use GC-MS and FTIR to monitor intermediate formation (e.g., elimination byproducts) and confirm final product purity (>95%) .

Q. How can structural characterization of this compound be performed to distinguish it from analogs like 2-methoxymethamphetamine?

- Analytical Workflow :

- NMR : Compare -NMR (δ ~ -120 ppm for C-F) and -NMR (methoxy singlet at δ 3.8–3.9 ppm).

- HRMS : Confirm molecular ion [M+H] at m/z 212.1352 (CHFNO).

- Chiral HPLC : Resolve enantiomers using a cellulose-based column (e.g., Chiralpak IA) to assess stereochemical purity .

Q. What preliminary biological assays are suitable for evaluating its activity in neurological targets?

- Protocol :

- Receptor Binding : Screen against serotonin (5-HT), dopamine (D), and σ receptors via competitive radioligand assays (e.g., H-ketanserin for 5-HT).

- Functional Assays : Use HEK-293 cells expressing human TAAR1 to measure cAMP accumulation .

Advanced Research Questions

Q. How do electronic effects of the 2-methoxy and 1-fluoro substituents influence its pharmacokinetic properties?

- Computational Analysis :

- LogP Prediction : The electron-withdrawing fluorine reduces logP (~2.1) compared to non-fluorinated analogs (logP ~2.8), impacting blood-brain barrier permeability.

- Metabolic Stability : Use human liver microsomes (HLMs) to assess oxidative deamination rates. Fluorine’s electronegativity slows CYP450-mediated degradation .

Q. What strategies resolve contradictions in reported biological activity between enantiomers?

- Case Study :

- Enantiomer Synthesis : Separate (R)- and (S)-isomers via chiral resolution (e.g., tartaric acid derivatives) .

- Biological Testing : Compare EC values in TAAR1 assays. For example, the (R)-enantiomer may show 10-fold higher affinity than (S) due to steric clashes in the binding pocket .

Q. How can stability issues (e.g., hydrolytic degradation) be mitigated during storage?

- Stability Studies :

- pH Sensitivity : Store lyophilized powder at pH 7.4 (PBS buffer) to prevent acid-catalyzed hydrolysis of the C-F bond.

- Temperature : Long-term stability requires −20°C storage; room temperature leads to 15% degradation over 30 days .

Q. What experimental designs address discrepancies in receptor binding data across studies?

- Troubleshooting :

- Standardization : Use the same receptor source (e.g., recombinant vs. native tissue) to eliminate variability.

- Control Compounds : Include reference ligands (e.g., ketanserin for 5-HT) to normalize inter-lab data .

Data Contradiction Analysis

Q. Why do some studies report high σ affinity while others show negligible binding?

- Hypothesis Testing :

- Receptor Preparation : Differences in membrane lipid composition (e.g., cholesterol content) alter σ conformation and ligand access.

- Ligand Purity : Impurities in earlier syntheses (e.g., <90% purity) may have contributed to false positives. Re-test with HPLC-purified material (>99%) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.